3-(Benzyloxy)pyridin-2-ol
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Overview
Description
3-(Benzyloxy)pyridin-2-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 3-(Benzyloxy)pyridin-2-ol are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in the human body, with Leukotriene A-4 hydrolase involved in the production of leukotrienes, bioactive lipids that participate in inflammatory responses . Mitogen-activated protein kinase 14, on the other hand, is part of the MAP kinase signal transduction pathway, playing a significant role in cellular processes such as growth, differentiation, and stress response .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their normal functioning
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence the leukotriene biosynthesis pathway and the map kinase signal transduction pathway . The downstream effects of these potential influences would depend on the specific alterations induced by the compound on these pathways.
Result of Action
Given its targets, it can be speculated that the compound may influence inflammatory responses and various cellular processes, including growth, differentiation, and stress response . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target sites
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)pyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (MAPK14), both of which are crucial in inflammatory and cellular signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MAPK14 can lead to alterations in the MAP kinase signal transduction pathway, which is essential for cell proliferation, differentiation, and response to stress . Additionally, it has been observed to impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as leukotriene A-4 hydrolase, by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the production of inflammatory mediators. Furthermore, its interaction with MAPK14 results in the activation or inhibition of downstream signaling pathways, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . This distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing it to specific cellular compartments, ensuring its proper function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2-hydroxypyridine is coupled with a benzyl halide in the presence of a palladium catalyst . This method offers high yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-(benzyloxy)pyridin-2-one.
Reduction: Formation of 3-(benzyloxy)dihydropyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(Benzyloxy)pyridine: Lacks the hydroxyl group at the 2-position.
3-(Methoxy)pyridin-2-ol: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)pyridin-2-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the pyridine ring
Properties
IUPAC Name |
3-phenylmethoxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12-11(7-4-8-13-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPFCHGKXZKMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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